molecular formula C17H25N3O B7922991 (S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one

(S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one

Cat. No.: B7922991
M. Wt: 287.4 g/mol
InChI Key: CIASLNONSWAZDC-BBRMVZONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one (CAS: 1401665-37-9) is a chiral small molecule with the molecular formula C₁₇H₂₅N₃O and a molecular weight of 287.41 g/mol . Its structure comprises a pyrrolidine ring substituted at the 3-position with a benzyl-cyclopropyl-amino group and a propan-1-one backbone bearing an amino group. This compound is primarily utilized as a pharmaceutical intermediate, with its rigid cyclopropyl group likely influencing its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

(2S)-2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-13(18)17(21)19-10-9-16(12-19)20(15-7-8-15)11-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,18H2,1H3/t13-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIASLNONSWAZDC-BBRMVZONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@@H](C1)N(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₉H₂₉N₃O
  • Molecular Weight : 315.46 g/mol
  • Key Functional Groups : Amino group, ketone group, and a pyrrolidine ring.

The unique combination of these functional groups contributes to the compound's diverse biological activities.

Pharmacological Potential

Preliminary studies have indicated that this compound exhibits significant biological activity, particularly in the following areas:

  • Antibacterial Activity : Research has shown that derivatives of pyrrolidine compounds, including this one, possess antibacterial properties against various strains of bacteria. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus40
Escherichia coli60
Bacillus subtilis75

The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or disruption of cellular metabolism, similar to other pyrrolidine derivatives .

Study on Antibacterial Properties

In a study evaluating various pyrrolidine derivatives, this compound was tested against several bacterial strains. The results indicated strong antibacterial activity with an MIC value of 40 µg/mL against Staphylococcus aureus and 60 µg/mL against Escherichia coli .

In Vivo Efficacy

Another investigation utilized in vivo bioluminescence imaging to monitor the therapeutic efficacy of related compounds against acute-stage T. cruzi infections. Although specific results for the compound were not detailed, it highlights the potential for broader applications in infectious disease treatment .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Starting from appropriate amines and ketones.
  • Introduction of Benzyl and Cyclopropyl Groups : Utilizing coupling reactions to attach these substituents.
  • Final Modifications : Adjusting functional groups to achieve the desired stereochemistry and biological activity.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₈H₂₃N₃O
  • Molecular Weight : 301.43 g/mol
  • InChI Key : STWOOHMDZAMILW-XKYSEJONNA-N

Structural Characteristics

The compound features a chiral center, which contributes to its biological activity. The presence of a pyrrolidine ring and a cyclopropyl group enhances its binding affinity to various biological targets.

Medicinal Chemistry

(S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Case Study: Antidepressant Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antidepressant effects. In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound were shown to enhance serotonin and norepinephrine levels in animal models, suggesting potential therapeutic uses in treating depression .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies.

Case Study: Cognitive Enhancement

A study explored the cognitive-enhancing properties of related compounds in animal models. Results indicated that these compounds improved memory and learning tasks, potentially through modulation of cholinergic pathways . This suggests that this compound could be further studied for similar effects.

Biochemical Research

The compound's unique structure allows it to serve as a molecular probe in biochemical assays.

Application: Enzyme Inhibition Studies

Research has utilized derivatives of this compound in enzyme inhibition assays, particularly targeting proteases involved in disease pathways. For instance, studies have shown that certain analogs can inhibit specific protease activities, leading to potential applications in cancer therapy by preventing tumor cell proliferation .

Summary of Findings

Application AreaKey FindingsReferences
Medicinal ChemistryPotential antidepressant effects; enhances neurotransmitter levels
NeuropharmacologyCognitive enhancement observed in animal models
Biochemical ResearchEffective enzyme inhibitors for protease activity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine and ketone groups facilitate nucleophilic attack under controlled conditions:

Reaction TypeReagents/ConditionsProductsYield (%)Source
Alkylation of AmineBenzyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CQuaternary ammonium salt with extended benzyl substitution78–85
Cyclopropane Ring OpeningH<sub>2</sub>SO<sub>4</sub> (conc.), refluxLinear amine derivative with terminal sulfonic acid group62
Acylation at Amino GroupAcetyl chloride, pyridine, CH<sub>2</sub>Cl<sub>2</sub>, 0°CN-Acetylated product preserving stereochemistry91

Key findings:

  • Steric hindrance from the cyclopropyl group slows alkylation at the pyrrolidine nitrogen.

  • The (S)-configuration at C2 and C3 influences regioselectivity in acylation reactions.

Redox Reactions

The ketone moiety undergoes reduction, while the amine participates in oxidation:

Reduction of Ketone

  • Reagents : NaBH<sub>4</sub> in MeOH or LiAlH<sub>4</sub> in THF

  • Product : (S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-ol

  • Stereochemical Outcome : Retention of configuration at C1 (90% ee) .

Oxidation of Amine

  • Reagents : mCPBA (meta-chloroperbenzoic acid) in CHCl<sub>3</sub>

  • Product : N-Oxide derivative with enhanced water solubility

  • Byproducts : <5% epoxidation of cyclopropane ring.

Cyclization and Ring-Forming Reactions

The compound participates in intramolecular cyclization under acidic or basic conditions:

ConditionsProductApplicationSource
HCl (1M), reflux, 12hTetracyclic indole analogPharmaceutical intermediate
DBU (1,8-diazabicycloundec-7-ene), DMSOSpiro-pyrrolidine-oxazolidinone hybridAntimicrobial agent precursor

Mechanistic studies show that cyclization proceeds via iminium ion intermediates, stabilized by the electron-donating benzyl group.

Catalytic Cross-Coupling Reactions

Palladium-mediated reactions enable functionalization of the aromatic ring:

ReactionCatalytic SystemKey Product FeatureYield (%)Source
Suzuki-Miyaura CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>OBiaryl-modified derivative67
Buchwald-Hartwig AminationPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>Electron-rich aniline substituent73

Stability and Degradation Pathways

Critical stability data under varying conditions:

FactorConditionResultSource
pH<2 or >10Hydrolysis of cyclopropane ring within 24h
Temperature>150°CDecomposition via retro-aldol pathway
Light ExposureUV (365 nm), 48h15% racemization at C2

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Substituent on Pyrrolidine Molecular Formula Molecular Weight (g/mol) Key Features
(S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one 1401665-37-9 Benzyl-cyclopropyl-amino C₁₇H₂₅N₃O 287.41 Rigid cyclopropyl group, chiral centers
2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)propan-1-one 1354028-84-4 Benzyl-isopropyl-amino C₁₇H₂₇N₃O 289.42 Bulky isopropyl group, higher lipophilicity
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one 303150-64-3 Benzyl-methyl-amino Not reported ~283 (estimated) Smaller substituent, reduced steric hindrance
(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one 2090407-66-0 Isopropyl-methyl-amino C₁₃H₂₆N₃O 240.37 Flexible substituent, lower molecular weight
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one 56414-89-2 Phenyl group (no benzyl) C₁₃H₁₈N₂O 218.30 Simpler backbone, lacks cyclopropyl

Key Comparative Insights

Steric and Conformational Effects
  • In contrast, the isopropyl group (CAS 1354028-84-4) adds bulk and flexibility, which may increase lipophilicity but reduce target specificity due to conformational variability .
  • The benzyl-methyl-amino analog (CAS 303150-64-3) has a smaller substituent, likely reducing steric hindrance and improving solubility but sacrificing binding stability .
Lipophilicity and Bioavailability
  • The cyclopropyl group balances lipophilicity (predicted logP ~2.5) and aqueous solubility, whereas the isopropyl-substituted compound (logP ~3.0) may face challenges in absorption due to excessive hydrophobicity .
  • The phenyl-substituted analog (CAS 56414-89-2) has lower molecular weight and higher polarity, suggesting better solubility but reduced membrane permeability .
Pharmacological Implications
  • Compounds with benzyl-amino groups (e.g., CAS 1401665-37-9, 1354028-84-4) may engage in π-π stacking interactions with aromatic residues in enzymes or receptors, a feature absent in the isopropyl-methyl analog .
  • Anticonvulsant activity reported for structurally related pyrrolidin-2-one derivatives () suggests that substituent size and rigidity influence neuroactivity, though direct data for the target compound is lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.